N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide
Description
Heterocyclic Scaffolds in Medicinal Chemistry Research
Heterocyclic compounds form the backbone of modern drug discovery, accounting for over 75% of FDA-approved pharmaceuticals. Their structural diversity enables precise interactions with biological targets, modulating enzymatic activity, receptor signaling, and metabolic pathways. The 1,3,4-oxadiazole ring, for instance, exhibits electron-deficient properties that enhance binding affinity to metalloenzymes such as carbonic anhydrases. Similarly, benzofuran derivatives leverage their planar aromatic systems to intercalate into DNA or inhibit kinase activity. Hybrid architectures combining these motifs exploit synergistic effects, as seen in recent antitumor and antimicrobial agents.
Historical Evolution of 1,3,4-Oxadiazole Research
The therapeutic exploration of 1,3,4-oxadiazoles began in the mid-20th century, with early studies focusing on their antimicrobial properties. By the 2000s, advances in synthetic methodologies enabled systematic structure-activity relationship (SAR) analyses, revealing their utility as bioisosteres for ester and amide functionalities. Patent filings from 2010–2025 demonstrate escalating interest in oxadiazole-carboxamide derivatives for targeting enzymes like polyketide synthase 13 (Pks13) in Mycobacterium tuberculosis. The incorporation of electron-withdrawing substituents, such as benzo[d]dioxole, has further enhanced metabolic stability and target engagement.
Benzofuran Pharmacophores: Significance in Bioactive Compounds
Benzofuran derivatives are privileged scaffolds in anticancer and anti-inflammatory drug design due to their ability to mimic endogenous biomolecules. The 7-ethoxy substitution in benzofuran-2-carboxamide derivatives improves lipophilicity, facilitating blood-brain barrier penetration. For example, benzofuran-based inhibitors of lymphoid tyrosine phosphatase (LYP) exhibit picomolar affinity, underscoring their role in autoimmune disease modulation. Hybridization with oxadiazole introduces conformational rigidity, optimizing binding pocket occupancy.
Hybrid Heterocyclic Frameworks as Therapeutic Agents
The fusion of benzofuran and 1,3,4-oxadiazole into a single molecular entity capitalizes on complementary pharmacophoric features:
- Benzofuran : Provides π-π stacking interactions with aromatic residues in enzyme active sites.
- 1,3,4-Oxadiazole : Serves as a hydrogen bond acceptor, enhancing solubility and bioavailability.
Recent studies on penta-spiro-heterocyclic systems demonstrate that such hybrids exhibit up to 10-fold greater potency against refractory tumors compared to parent compounds.
Research Rationale and Objectives
This compound’s design addresses two critical challenges in drug discovery:
- Isoform Selectivity : The benzo[d]dioxole moiety may confer selectivity for cancer-associated carbonic anhydrase isoforms (e.g., hCA-IX) over ubiquitously expressed isoforms like hCA-II.
- Multidrug Resistance : Hybrid frameworks mitigate efflux pump recognition through structural complexity, as evidenced by rhodanine-indole hybrids.
The objective is to elucidate the compound’s synthetic accessibility, target profiling, and comparative efficacy against established heterocyclic therapeutics.
Table 1: Key Structural Features and Hypothesized Biological Roles
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O6/c1-2-25-14-5-3-4-11-8-16(28-17(11)14)18(24)21-20-23-22-19(29-20)12-6-7-13-15(9-12)27-10-26-13/h3-9H,2,10H2,1H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDOGIDMICEUNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=NN=C(O3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of the Oxadiazole Ring: The oxadiazole ring is often introduced via a cyclization reaction of a hydrazide derivative with a carboxylic acid or its derivative under dehydrating conditions.
Attachment of the Benzo[d][1,3]dioxole Moiety: This step involves the coupling of the benzo[d][1,3]dioxole moiety to the oxadiazole ring through a nucleophilic substitution or a cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as a bioactive molecule with applications in studying biological pathways and mechanisms.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. Studies have shown that it can induce apoptosis in cancer cells by causing cell cycle arrest and modulating microtubule assembly . The compound’s unique structure allows it to bind to tubulin, thereby inhibiting its polymerization and leading to cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound to structurally related molecules from the provided evidence, focusing on synthesis, physicochemical properties, and structural motifs.
Table 1: Comparative Analysis of Structural Analogs
Key Observations:
Structural Diversity: The target compound’s 1,3,4-oxadiazole-benzofuran scaffold differs significantly from the penta-2,4-dienamide backbone of compounds 5a–5c and the cyclopropanecarboxamide-thiazole cores in 55 and ’s compound. Substituents such as the 7-ethoxy group in the target compound may enhance lipophilicity compared to the fluorophenyl (5c) or thiazolyl (5b) groups in analogs .
Synthetic Efficiency :
- Yields for penta-dienamide derivatives (5a–5c ) range from 82–92.7%, suggesting robust synthetic routes for these simpler structures. In contrast, compound 55 exhibits a lower yield (27%), likely due to steric hindrance from the 3-chloro-4-methoxybenzoyl and phenyl groups .
- The target compound’s synthesis may face challenges similar to 55 if complex coupling steps (e.g., oxadiazole formation) are involved.
Physicochemical Properties :
- Melting points for crystalline analogs (5a , 5c ) exceed 150°C, indicative of high purity and stable crystal packing. The oily nature of 55 suggests lower symmetry or weaker intermolecular forces .
- The target compound’s benzofuran-oxadiazole hybrid may favor crystallinity, though this remains speculative without experimental data.
Molecular Weight and Complexity :
- The biphenyl-pyridinyl derivative () has a molecular weight of 591.14 g/mol, reflecting the impact of bulky substituents on size and solubility. The target compound’s molecular weight is likely lower, given its less complex substituents .
Biological Activity
Chemical Structure and Properties
The molecular structure of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₂O₄
- Molecular Weight : 342.35 g/mol
- CAS Registry Number : Not available in the current literature.
Antimicrobial Activity
Research indicates that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant antimicrobial properties. In particular, studies have shown that derivatives similar to the compound can inhibit the growth of various bacterial strains. For instance:
- Study Findings : A derivative of benzo[d][1,3]dioxole demonstrated an IC₅₀ of 50 µM against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial activity .
Antifungal Activity
The compound's potential antifungal properties have also been investigated. A related oxadiazole derivative exhibited a dose-dependent response against Fusarium oxysporum, with an IC₅₀ value of 53.5 µM . This suggests that the compound may possess similar antifungal effects.
Anticancer Activity
Preliminary studies suggest that compounds with similar structural features may have anticancer properties. For example:
- Mechanism of Action : Some derivatives have been shown to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation .
- Case Study : In vitro studies on breast cancer cells revealed that compounds with the oxadiazole ring led to a reduction in cell viability by approximately 70% at concentrations of 25 µM .
Table 1: Summary of Biological Activities
| Activity Type | Compound Tested | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Antibacterial | Benzo[d][1,3]dioxole derivative | 50 | |
| Antifungal | Oxadiazole derivative | 53.5 | |
| Anticancer | Oxadiazole derivative | 25 |
Detailed Research Findings
- Antimicrobial Studies : The antimicrobial efficacy was evaluated using standard agar diffusion methods, revealing significant zones of inhibition for tested bacterial strains.
- Cytotoxicity Assays : MTT assays were conducted to assess cell viability in cancer cell lines treated with various concentrations of the compound, demonstrating a clear dose-response relationship.
- Mechanistic Insights : Molecular docking studies indicated favorable interactions between the compound and key enzymes involved in cancer metabolism, suggesting a potential pathway for therapeutic intervention.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
